N-(4-Bromophenyl)benzamide

Vue d'ensemble

Description

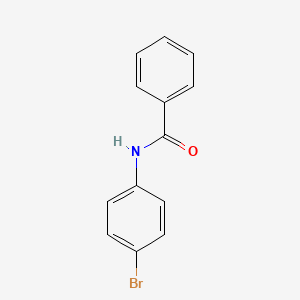

N-(4-Bromophenyl)benzamide is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzamide where the amide nitrogen is bonded to a 4-bromophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mécanisme D'action

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific targets and the biochemical context.

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways involving homologous recombination proteins like rad51 . The downstream effects of these interactions would depend on the specific pathways and the cellular context.

Pharmacokinetics

The compound’s molecular formula is CHBrNO, and it has an average mass of 276.129 Da

Result of Action

Compounds with similar structures have been shown to have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-Bromophenyl)benzamide can be synthesized through the direct condensation of 4-bromoaniline and benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method for the preparation of benzamide derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Bromophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for the oxidation of the phenyl ring.

Major Products:

Substitution: Products include various substituted benzamides depending on the nucleophile used.

Reduction: The major product is N-(4-bromophenyl)aniline.

Oxidation: Products include quinones or other oxidized aromatic compounds.

Applications De Recherche Scientifique

N-(4-Bromophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzamides.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

- N-(4-Chlorophenyl)benzamide

- N-(4-Methylphenyl)benzamide

- N-(4-Fluorophenyl)benzamide

Comparison: N-(4-Bromophenyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and fluoro analogs, the bromine atom provides different electronic and steric effects, making it suitable for specific applications where these properties are advantageous.

Activité Biologique

N-(4-Bromophenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antiviral, antifungal, and enzyme inhibitory properties, supported by relevant data and research findings.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various strains of enterovirus, particularly Enterovirus 71 (EV71).

Key Findings:

- A derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e ), demonstrated significant antiviral activity with IC₅₀ values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM against multiple EV71 strains. Its cytotoxicity was notably lower than that of pirodavir, indicating a favorable selectivity index (SI) .

- Other derivatives also exhibited moderate antiviral activity, with IC₅₀ values around 15 μM , suggesting that structural modifications can enhance efficacy .

2. Antifungal Activity

This compound and its derivatives have also been evaluated for antifungal properties.

Research Overview:

- A series of benzamide derivatives were synthesized and tested against fungal pathogens such as Botrytis cinerea and Botryosphaeria dothidea. Some compounds showed promising in vitro activity at concentrations of 50 μg/mL , outperforming standard antifungal agents like pyrimethanil .

- The results indicated that certain modifications to the benzamide structure could lead to enhanced antifungal potency.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases.

Inhibitory Activity:

- This compound derivatives have been assessed for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1). One notable compound displayed an AChE IC₅₀ of 1.57 μM , indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease .

- The structure-activity relationship studies suggest that specific substitutions on the benzamide scaffold can significantly influence enzyme inhibition efficacy.

Data Summary

The following table summarizes the biological activities of selected this compound derivatives:

| Compound | Activity Type | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral (EV71) | 5.7 - 12 | 51 - 110 |

| This compound | Antifungal | Not specified | Not specified |

| Selected derivative | AChE Inhibition | 1.57 | Not specified |

Case Studies

- Antiviral Study : The synthesis of various N-phenylbenzamide derivatives led to the identification of compound 1e , which was effective against EV71 with low cytotoxicity, making it a promising candidate for further development as an antiviral agent .

- Enzyme Inhibition Research : In a study focused on neurodegenerative disease treatment, several benzamide derivatives were synthesized and tested for their ability to inhibit AChE and BACE1, with promising results indicating potential therapeutic applications .

Propriétés

IUPAC Name |

N-(4-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWHRINPHQUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227834 | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7702-38-7 | |

| Record name | N-(4-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7702-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.